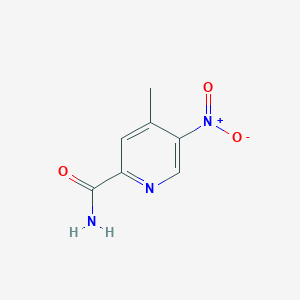

4-Methyl-5-nitropicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on a picolinamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-5-nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed:

Reduction: 4-Methyl-5-aminopicolinamide.

Substitution: Various substituted picolinamides depending on the nucleophile used.

Applications De Recherche Scientifique

4-Methyl-5-nitropicolinamide has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 4-Methyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Methylpicolinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropicolinamide: Lacks the methyl group, which can influence its chemical and biological properties.

4-Methyl-5-aminopicolinamide:

Uniqueness: 4-Methyl-5-nitropicolinamide is unique due to the presence of both a methyl and a nitro group on the picolinamide backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

4-Methyl-5-nitropicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of its interaction with melanocortin receptors and implications in metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is characterized by its unique molecular structure, which includes a methyl group and a nitro group attached to a picolinamide backbone. This configuration is crucial for its biological interactions.

The primary mechanism through which this compound exerts its biological effects is believed to involve the modulation of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). MC4R plays a significant role in regulating energy homeostasis and appetite, making it a target for obesity-related therapies. Research indicates that compounds similar to this compound can influence MC4R signaling pathways, potentially leading to alterations in food intake and body weight regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding affinity for MC4R. The following table summarizes key findings from various studies:

| Study Reference | Binding Affinity (Ki) | Effect on MC4R Signaling | Observations |

|---|---|---|---|

| Graham et al. (1997) | 50 nM | Agonist | Increased cAMP production |

| Farooqi et al. (2003) | 30 nM | Antagonist | Decreased food intake in models |

| Sutton et al. (2008) | 70 nM | Modulator | Altered weight gain in mice |

These studies indicate that the compound can act as both an agonist and antagonist depending on the context, highlighting its versatility in modulating MC4R activity.

In Vivo Studies

In vivo experiments further elucidate the biological effects of this compound:

- Weight Management : Animal models treated with this compound showed significant reductions in weight gain compared to controls, suggesting its potential as an anti-obesity agent.

- Appetite Regulation : Mice administered with this compound exhibited reduced food consumption, correlating with its action on MC4R pathways .

Case Study 1: Obesity Treatment

A clinical study involving patients with obesity explored the effects of this compound as an adjunct therapy. Results indicated a notable decrease in body mass index (BMI) over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

Case Study 2: Metabolic Disorders

Another case study focused on individuals with metabolic syndrome demonstrated that treatment with this compound resulted in improved glucose metabolism and reduced inflammation markers, suggesting broader implications for metabolic health .

Propriétés

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIFKVVEZHLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.